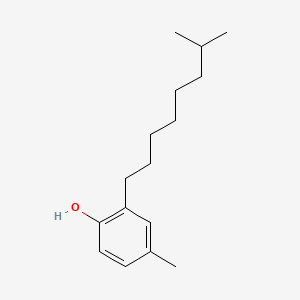
Phenol, 2-isononyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isononyl-p-cresol is an organic compound with the molecular formula C16H26O. It is a derivative of p-cresol, which is a type of phenol. This compound is characterized by the presence of an isononyl group attached to the para position of the cresol molecule. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isononyl-p-cresol typically involves the alkylation of p-cresol with isononyl alcohol. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:
p-Cresol+Isononyl AlcoholAcid Catalyst2-Isononyl-p-cresol+Water
Industrial Production Methods
In industrial settings, the production of 2-Isononyl-p-cresol is often carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from the by-products and unreacted starting materials. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isononyl-p-cresol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2-Isononyl-p-cresol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its antimicrobial properties.
Industry: Used as an antioxidant in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Isononyl-p-cresol involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by disrupting the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparaison Avec Des Composés Similaires
2-Isononyl-p-cresol can be compared with other similar compounds such as:
p-Cresol: The parent compound, which lacks the isononyl group.
o-Cresol and m-Cresol: Isomers of p-cresol with the methyl group in different positions.
2-Isononyl-o-cresol and 2-Isononyl-m-cresol: Compounds with the isononyl group attached to different positions on the cresol molecule.
The uniqueness of 2-Isononyl-p-cresol lies in its specific structural configuration, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.
Propriétés
Numéro CAS |
28983-26-8 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
4-methyl-2-(7-methyloctyl)phenol |
InChI |
InChI=1S/C16H26O/c1-13(2)8-6-4-5-7-9-15-12-14(3)10-11-16(15)17/h10-13,17H,4-9H2,1-3H3 |
Clé InChI |
ODLQBYYWVWMCQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)CCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


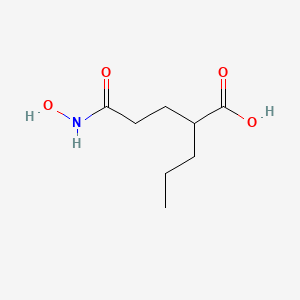
![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
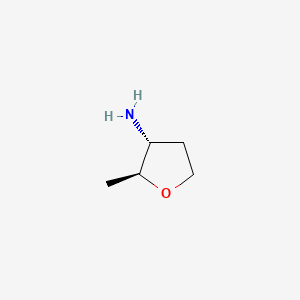
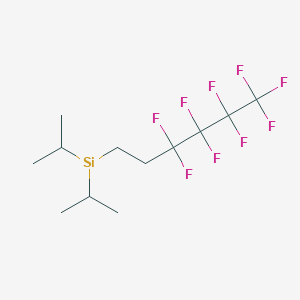
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

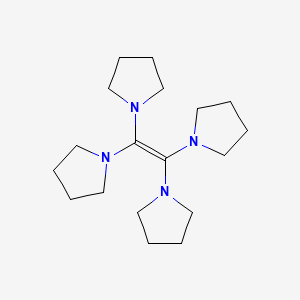
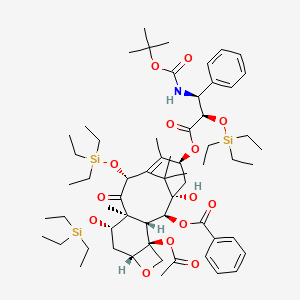
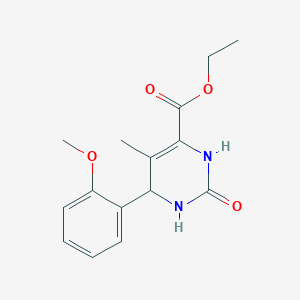
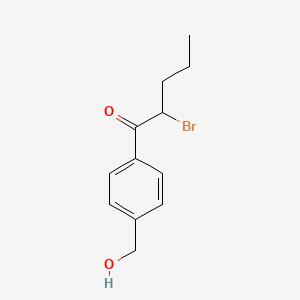
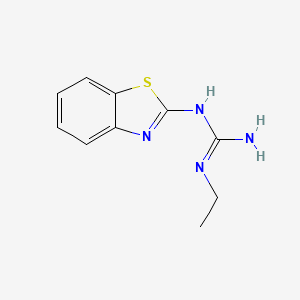
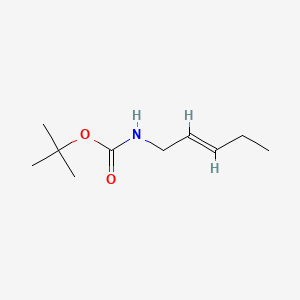
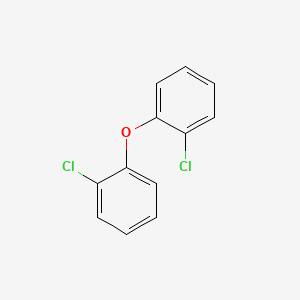
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)
